N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Description

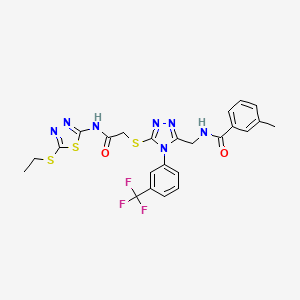

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a 1,2,4-triazole ring. Key structural elements include:

- 1,3,4-Thiadiazole moiety: Known for its electron-deficient nature and role in enhancing metabolic stability .

- 1,2,4-Triazole ring: Contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding .

- Benzamide substituent: A common pharmacophore in bioactive molecules, often linked to enzyme inhibition .

The trifluoromethyl group may be introduced via aryl halide substitution or palladium-catalyzed cross-coupling .

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N7O2S3/c1-3-37-23-33-31-21(39-23)29-19(35)13-38-22-32-30-18(12-28-20(36)15-7-4-6-14(2)10-15)34(22)17-9-5-8-16(11-17)24(25,26)27/h4-11H,3,12-13H2,1-2H3,(H,28,36)(H,29,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLDPQLANBJFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex compound that combines multiple pharmacologically active moieties. The biological activities of such compounds are often attributed to their structural features, particularly the presence of thiadiazole and triazole rings. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of triazole and benzamide functionalities further enhances its potential therapeutic applications. The structural formula can be represented as follows:

1. Antimicrobial Activity

The thiadiazole moiety has been extensively studied for its antimicrobial properties. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Target Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5k | Xanthomonas axonopodis | 22 | |

| 5k | Xanthomonas oryzae | 15 | |

| 15 | Staphylococcus aureus | 32.6 | |

| 15 | Escherichia coli | 30.0 |

In vitro studies indicate that derivatives of thiadiazoles exhibit superior antibacterial properties compared to standard antibiotics like streptomycin and fluconazole.

2. Anticancer Activity

Thiadiazole derivatives are also noted for their anticancer properties. Research has indicated that compounds containing the thiadiazole scaffold can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

The anticancer activity is often linked to the ability of these compounds to interact with cellular pathways involved in cancer progression.

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

| Compound | Inflammatory Model | Effect | Reference |

|---|---|---|---|

| Compound C | Carrageenan-induced edema | Reduced swelling | |

| Compound D | LPS-stimulated macrophages | Decreased TNF-alpha levels |

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating various diseases:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a series of thiadiazole derivatives against resistant strains of bacteria. Results showed that certain modifications to the thiadiazole structure significantly enhanced antimicrobial potency.

- Neuroprotective Properties : Research demonstrated that specific thiadiazole derivatives exhibited neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial and anticancer properties. Key findings include:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacteria and fungi. For instance, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) derivatives have demonstrated potent activity against resistant strains of bacteria.

Anticancer Properties

The compound's mechanism of action may involve the inhibition of specific enzymes related to cell division. In vitro studies have evaluated its efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising results in reducing cell viability .

Applications in Agriculture

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has potential applications as a fungicide due to its ability to disrupt fungal growth pathways. Its effectiveness against plant pathogens can aid in crop protection strategies .

Data Summary Table

Case Study 1: Antibacterial Efficacy

In a study published in Acta Pharmaceutica, a series of thiadiazole derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications to the thiadiazole structure significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Research conducted by MDPI explored the anticancer effects of similar thiadiazole compounds on various cancer cell lines. The study concluded that specific structural modifications led to increased cytotoxicity against tumor cells while maintaining low toxicity towards non-cancerous cells .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is electrophilic, enabling nucleophilic substitutions and ring-opening reactions. Key reactions include:

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in cycloadditions and coordination chemistry:

Amide Group Reactivity

The benzamide group undergoes hydrolysis and alkylation:

Trifluoromethylphenyl Group Stability

Thioether and Thiol Reactivity

The ethylthio (-S-C₂H₅) and thiol (-SH) groups exhibit distinct reactivity:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Disulfide Formation | I₂ or O₂ (oxidative coupling) | Formation of S-S bonds between thiol groups . |

| Alkylation | Alkyl halides | Substitution to form thioethers (-S-R). |

Analytical Characterization

Reaction progress is monitored via:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of key analogues is summarized below:

Key Differences and Implications

Core Heterocycles :

- The target compound’s dual thiadiazole-triazole system may offer enhanced rigidity and binding specificity compared to single-ring systems like thiazoles or isoxazoles .

- The 1,2,4-triazole’s NH group provides additional hydrogen-bonding sites absent in morpholine-substituted analogues (e.g., 4a) .

Substituent Effects: Ethylthio (-SC2H5): Unlike piperidine-ethylthio groups in 7a-7l, the shorter ethyl chain may reduce steric hindrance, favoring enzyme active-site penetration .

Benzamide Variations :

- The 3-methylbenzamide in the target compound could improve metabolic stability over unsubstituted benzamides (e.g., 6), as methyl groups resist oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiol-ether bond formation and heterocyclic ring closure. Key steps include:

- Reflux conditions : Use ethanol or acetone as solvents with anhydrous potassium carbonate to minimize side reactions .

- Purification : Recrystallization from ethanol or methanol is critical for removing unreacted intermediates .

- Characterization : Validate purity via TLC (chloroform:acetone, 3:1) and melting point consistency (±2°C deviation indicates impurities) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- IR Spectroscopy : Confirm presence of amide C=O (1640–1680 cm⁻¹), thiadiazole C-S (650–750 cm⁻¹), and trifluoromethyl C-F (1100–1200 cm⁻¹) .

- 1H/13C NMR : Identify protons on the triazole (δ 8.1–8.3 ppm), methylbenzamide (δ 2.4–2.6 ppm), and ethylthio group (δ 1.3–1.5 ppm) .

- Mass Spectrometry : Use FAB-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers evaluate the compound’s preliminary biological activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Anticancer screening : Test cytotoxicity via MTT assay on HeLa or MCF-7 cells (IC₅₀ values <50 µM suggest potency) .

- Apoptosis markers : Quantify caspase-3 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

- Methodological Answer :

- Modify substituents : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .

- Thiadiazole-triazole linker optimization : Introduce methylene or ethylene spacers to evaluate steric/electronic effects on target binding .

- In silico screening : Use Molinspiration or SwissADME to predict logP, solubility, and bioavailability for prioritized derivatives .

Q. What computational strategies are used to study its molecular interactions with biological targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina to model binding to bacterial FabH (PDB: 1HNJ) or human EGFR (PDB: 1M17) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

- Pharmacophore mapping : Identify critical hydrogen bonds (e.g., amide-NH to Asp128 in EGFR) using Discovery Studio .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Normalize cell viability assays using ATP-based luminescence (CellTiter-Glo) to reduce plate-to-plate variability .

- Batch consistency : Verify compound purity (>95% via HPLC) and storage conditions (desiccated at -20°C) to minimize degradation .

- Orthogonal validation : Cross-check apoptosis data with Annexin V/PI flow cytometry .

Q. What methodologies are recommended for studying its metabolic stability in vitro?

- Methodological Answer :

- Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM) for 60 min; monitor parent compound loss via LC-MS .

- CYP inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Plasma stability : Assess degradation in rat plasma (37°C, 24 hr) to predict in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.